5-Bromo-2,4-dichloropyrimidine physical properties
5-Bromo-2,4-dichloropyrimidine physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility is largely derived from the differential reactivity of its halogen substituents, making it a valuable building block in medicinal chemistry for the development of novel compounds.[1] This document provides a comprehensive overview of the core physical properties of 5-Bromo-2,4-dichloropyrimidine, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
5-Bromo-2,4-dichloropyrimidine is a compound of significant interest due to its role as a key intermediate in the synthesis of various pharmaceutical agents, including candidates for antiviral and anticancer drugs.[2] It is also utilized in the development of fungicides in the agrochemical sector.[2] The strategic placement of bromine and chlorine atoms on the pyrimidine ring allows for selective functionalization through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.[3]
Quantitative Data Summary
The physical properties of 5-Bromo-2,4-dichloropyrimidine are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | 5-bromo-2,4-dichloropyrimidine | [4] |
| CAS Number | 36082-50-5 | [1][2][5] |
| Molecular Formula | C₄HBrCl₂N₂ | [1][2][4][5] |
| Molecular Weight | 227.87 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline powder or colorless to light yellow liquid/low melting solid.[1][2][5] | [1][2][5] |
| Melting Point | 26-30 °C | [1][5][7][8][9][10] |
| Boiling Point | 128 °C at 15 mmHg | [1][7][8][9] |
| Density | 1.781 - 1.82 g/cm³ at 25 °C | [2][5][7][9][11] |
| Refractive Index | n20/D 1.603 | [1][7][9][12] |
| Solubility | Soluble in Methanol, DMSO, DMF; slightly soluble in ethanol (B145695) and chloroform; insoluble in water.[2][12][13] | [2][12][13] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| Vapor Pressure | 0.0001 mmHg at 25°C | [11] |
| Purity | ≥97.0% (GC) | [1][9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 5-Bromo-2,4-dichloropyrimidine are crucial for its effective use in research and development.
Synthesis from 5-Bromouracil (B15302)
A common and effective method for synthesizing 5-Bromo-2,4-dichloropyrimidine is through the reaction of 5-bromouracil with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[3][14][15]
Protocol using Phosphorus Pentachloride (PCl₅): [7][14]
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) and phosphorus pentachloride (e.g., 16.4 g, 87.9 mmol).[7][14]
-
Solvent Addition: Add a suitable solvent such as 1,1,2-trichloroethane (B165190) (50 mL).[7][14]
-
Reflux: Heat the reaction mixture to reflux. The mixture will typically transform from a suspension to a light yellow, transparent solution.[7][14]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the 5-bromouracil starting material is completely consumed.[7][14]
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into stirred ice water.[14] Continue stirring for approximately 1 hour.[14]
-
Extraction: Extract the aqueous phase multiple times with dichloromethane (B109758) (DCM, e.g., 3 x 50 mL).[14]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (B86663) (MgSO₄).[14] Remove the solvent by evaporation under reduced pressure to yield the crude product as a light yellow liquid.[14]
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography to obtain the final 5-Bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[14]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2,4-dichloropyrimidine in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[16][17]
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum. The chemical shift will be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[17]
-
¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[17]
Melting Point Determination:
-
Sample Preparation: Place a small amount of the solid crystalline sample into a capillary tube.
-
Measurement: Use a standard melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) as it approaches the expected melting range.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.
Logical and Experimental Visualizations
Diagrams are essential for representing complex chemical processes and workflows in a clear and understandable format.
Synthesis Pathway of 5-Bromo-2,4-dichloropyrimidine
The following diagram illustrates the synthetic route from 5-bromouracil to 5-Bromo-2,4-dichloropyrimidine.
Caption: Synthetic pathway of 5-Bromo-2,4-dichloropyrimidine.
General Workflow for Spectroscopic Analysis
This diagram outlines the typical workflow for analyzing a chemical compound like 5-Bromo-2,4-dichloropyrimidine using NMR spectroscopy.
Caption: General workflow for NMR spectroscopic analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2,4-dichloropyrimidine High Quality Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 6. 2,4-dichloro-5-bromopyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]
- 10. 5-Bromo-2,4-dichloropyrimidine | CAS#:36082-50-5 | Chemsrc [chemsrc.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. 5-Bromo-2,4-dichloropyrimidine CAS#: 36082-50-5 [m.chemicalbook.com]
- 13. 5-Bromo-2 4-dichloropyrimidine Manufacturer in Ahmedabad [anglebiopharma.com]
- 14. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 15. joac.info [joac.info]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. benchchem.com [benchchem.com]





